3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE
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Overview
Description
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenylthio groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its biological activity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE typically involves the reaction of pyrrolidine with 4-chlorothiophenol under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic substitution on the pyrrolidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural features.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the chlorophenylthio group.
4-Chlorothiophenol: The precursor used in the synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE.
Sulfoxides and Sulfones: Oxidized derivatives of this compound.
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the chlorophenylthio group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNS |
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Molecular Weight |
213.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
InChI Key |
CZIVEYOBQCTLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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